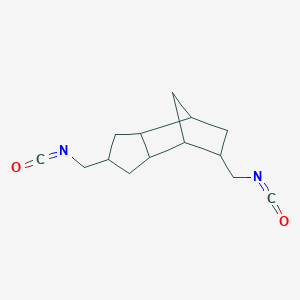
2,5-Bis(isocyanatomethyl)octahydro-1H-4,7-methanoindene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(isocyanatomethyl)octahydro-1H-4,7-methanoindene is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes isocyanate groups attached to a bicyclic framework. The presence of these functional groups makes it highly reactive and suitable for various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(isocyanatomethyl)octahydro-1H-4,7-methanoindene typically involves the reaction of octahydro-1H-4,7-methanoindene-2,5-dimethanol with phosgene or other isocyanate-generating reagents. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired isocyanate groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(isocyanatomethyl)octahydro-1H-4,7-methanoindene undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily participate in addition reactions with nucleophiles such as amines and alcohols, forming urea and urethane derivatives.
Polymerization: This compound can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Common Reagents and Conditions
Amines: React with isocyanate groups to form urea derivatives.
Alcohols: React with isocyanate groups to form urethane derivatives.
Catalysts: Used to enhance the reaction rates and selectivity.
Major Products Formed
Urea Derivatives: Formed from the reaction with amines.
Urethane Derivatives: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions.
Scientific Research Applications
2,5-Bis(isocyanatomethyl)octahydro-1H-4,7-methanoindene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in the development of biomaterials and drug delivery systems.
Medicine: Explored for its potential in creating biocompatible materials for medical implants and devices.
Industry: Widely used in the production of polyurethanes, which have applications in foams, coatings, adhesives, and elastomers.
Mechanism of Action
The mechanism of action of 2,5-Bis(isocyanatomethyl)octahydro-1H-4,7-methanoindene primarily involves the reactivity of its isocyanate groups. These groups can react with various nucleophiles, leading to the formation of stable covalent bonds. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Octahydro-4,7-methano-1H-indene: A related compound with a similar bicyclic structure but lacking the isocyanate groups.
Hexahydro-4,7-methanoindan: Another similar compound with a different degree of saturation in the bicyclic framework.
Tetrahydrodicyclopentadiene: Shares a similar bicyclic structure but with different functional groups.
Uniqueness
2,5-Bis(isocyanatomethyl)octahydro-1H-4,7-methanoindene is unique due to the presence of two isocyanate groups, which impart high reactivity and versatility in chemical reactions. This makes it particularly valuable in the synthesis of polyurethanes and other advanced materials.
Properties
CAS No. |
135540-90-8 |
|---|---|
Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
4,8-bis(isocyanatomethyl)tricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C14H18N2O2/c17-7-15-5-9-1-12-10-3-11(6-16-8-18)13(4-10)14(12)2-9/h9-14H,1-6H2 |
InChI Key |
DLTZIQGUEWGCCS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2C1C3CC(C2C3)CN=C=O)CN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















